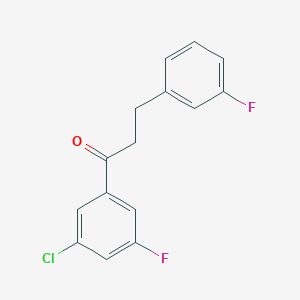

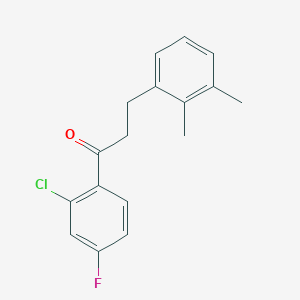

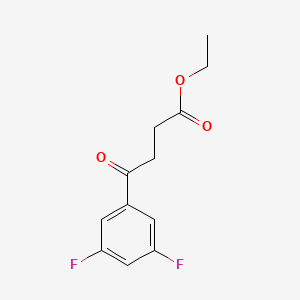

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the general class of related compounds, such as ethyl 4-oxo-4H-pyran derivatives and ethyl 4-oxobutyrate derivatives, are frequently studied for their interesting chemical properties and potential utility in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of ethyl 4-oxobutyrate derivatives with various reagents. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce pyran and piperidine derivatives, with the product ratio depending on the substrates and solvents used . Another synthesis route involves the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . These methods highlight the versatility of ethyl 4-oxobutyrate derivatives in synthesizing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectral methods, microanalysis, and X-ray diffraction analysis . For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl 4-oxobutyrate derivatives participate in a variety of chemical reactions. The reaction mechanisms can be complex, involving multiple steps and potential intermediates. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles is proposed to proceed through a series of steps leading to the formation of pyran and piperidine derivatives, with possible further transformation into tetrahydropyridine derivatives . These reactions are significant for the synthesis of novel compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxobutyrate derivatives are often characterized using various spectroscopic methods and computational analyses. For instance, the antioxidant properties of a pyrazole derivative were evaluated in vitro, and its molecular structure and spectral analyses were performed using NMR, mass, UV-Vis, and CHN analysis . Quantum chemical calculations can also provide insights into the thermodynamic parameters, vibrational analyses, and reactivity descriptors of these compounds . These analyses are essential for understanding the behavior of these compounds under different conditions and for their potential applications.

Wissenschaftliche Forschungsanwendungen

Biosynthesis in Sherry Production

Research has shown the role of Ethyl 4-oxobutyrate in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in film sherries, indicating its involvement in flavor development. Ethyl 4-oxobutyrate is converted into several compounds, including gamma-butyrolactone, during the sherry production process, demonstrating its contribution to the complex flavors of sherries (Fagan, Kepner, & Webb, 1981).

Synthetic Intermediate

Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, a closely related compound, is synthesized as an intermediate of the antiobesity agent rimonabant, illustrating its utility in pharmaceutical synthesis (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

The enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a structurally similar compound, has been studied, showcasing the potential for producing optically active pharmaceuticals and chemicals through catalytic processes (Starodubtseva et al., 2004).

Anti-inflammatory and Antiproliferative Activities

A derivative of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate has been synthesized and characterized for its anti-inflammatory, antiproliferative, and antibacterial activities, highlighting its therapeutic potential (Mohan et al., 2018).

Photovoltaic Applications

Research into the photovoltaic properties of derivatives of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate indicates their application in organic–inorganic photodiode fabrication, pointing towards their utility in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Eigenschaften

IUPAC Name |

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSZIPFWRQAMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645584 |

Source

|

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate | |

CAS RN |

898752-34-6 |

Source

|

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.